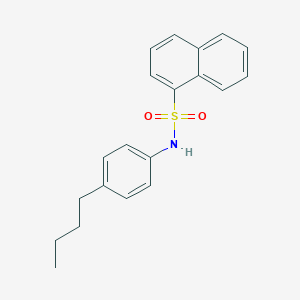
N-(4-butylphenyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-1-naphthalenesulfonamide, commonly known as NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP belongs to the class of sulfonamide compounds and has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Mecanismo De Acción
The neuroprotective effects of NBP are primarily attributed to its ability to modulate various signaling pathways and cellular processes involved in neuronal survival and function. NBP has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. Additionally, NBP can inhibit the activation of pro-inflammatory cytokines and apoptotic pathways, thereby preventing neuronal death.
Biochemical and Physiological Effects:
Studies have shown that NBP can improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of neurological disorders. NBP has also been found to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NBP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, the limited solubility and stability of NBP pose challenges in its formulation and delivery. Additionally, the optimal dosage and duration of NBP treatment for different neurological disorders are yet to be determined.
Direcciones Futuras
Several future directions could be explored to further investigate the potential therapeutic applications of NBP. These include the development of novel formulations and delivery methods to enhance the solubility and stability of NBP. Further studies could also investigate the optimal dosage and duration of NBP treatment for different neurological disorders. Additionally, the potential synergistic effects of NBP with other neuroprotective compounds could be explored. Overall, NBP holds great promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is warranted to fully elucidate its therapeutic potential.
Métodos De Síntesis
The synthesis of NBP can be achieved through several methods, including the reaction of 4-butylaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylaniline with 1-naphthalenesulfonyl isocyanate in the presence of a base such as pyridine.
Aplicaciones Científicas De Investigación
NBP has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Several studies have demonstrated that NBP can protect neurons from oxidative stress, inflammation, and apoptosis, which are the key mechanisms underlying these neurological disorders.
Propiedades
Fórmula molecular |
C20H21NO2S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-3-7-16-12-14-18(15-13-16)21-24(22,23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15,21H,2-3,7H2,1H3 |
Clave InChI |
KRPLFVMVFYXJKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)

![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)
![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)
![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)

![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281088.png)
![N-(3-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281089.png)

![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281100.png)
